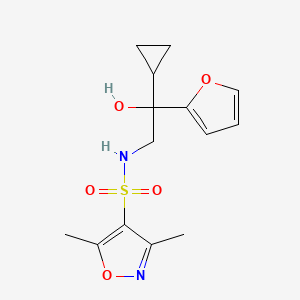

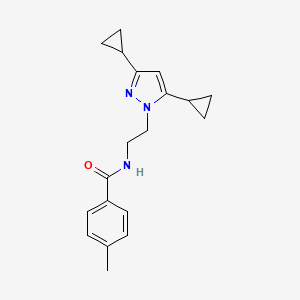

![molecular formula C21H18BrN3O2 B2394292 3-[3-(3-溴苯基)-1,2,4-恶二唑-5-基]-6-甲基-1-丙基喹啉-4(1H)-酮 CAS No. 1326822-12-1](/img/structure/B2394292.png)

3-[3-(3-溴苯基)-1,2,4-恶二唑-5-基]-6-甲基-1-丙基喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic moiety composed of two nitrogen atoms and one oxygen atom . This structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as the one present in the compound , has been discussed in various studies . For instance, one method involves the reaction of 4-bromophenyl acetic acid and/or 3-nitro benzoic acid with semicarbazide in phosphorus oxychloride . Another approach involves the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, like the one in the compound, consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This structure is often found in compounds showing desirable biological activity .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles have been studied extensively . For example, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .科学研究应用

抗菌和抗结核活性

恶二唑衍生物表现出广泛的生物活性,包括抗菌和抗结核作用。例如,含有 1,3,4-恶二唑核的化合物对各种分枝杆菌菌株表现出显着的活性,包括多药耐药和广泛耐药的结核分枝杆菌临床分离株。这些衍生物的抗菌活性包括抗菌、抗真菌和抗原生动物作用,突出了它们作为抗感染病新治疗剂的潜力 (Glomb & Świątek, 2021)。

抗癌潜力

恶二唑衍生物的抗癌活性已被广泛研究,各种化合物对不同的癌细胞系表现出潜力。这种活性归因于恶二唑核与酶和受体等生物靶点相互作用的能力,从而抑制癌细胞生长并诱导细胞凋亡。探索恶二唑类化合物作为抗癌剂仍然是一个有前景的研究领域,正在进行的研究旨在了解其作用机制并优化其治疗效果 (Karpenko, Panasenko, & Knysh, 2020)。

抗氧化特性

据报道,恶二唑衍生物还具有抗氧化特性,有助于其治疗潜力。抗氧化活性对于对抗氧化应激至关重要,氧化应激与各种慢性疾病的发病机制有关,包括神经退行性疾病、心血管疾病和癌症。基于恶二唑的抗氧化剂的开发可能为管理这些疾病提供新的预防和治疗策略 (Munteanu & Apetrei, 2021)。

神经保护作用

恶二唑衍生物潜在的神经保护作用已在神经系统疾病的背景下得到探索。含有恶二唑部分的化合物在阿尔茨海默病、帕金森病和癫痫等疾病的治疗方面在临床前研究中显示出前景。它们的神经保护活性归因于它们调节神经递质系统、减少神经炎症和防止神经毒性的能力,突出了它们作为开发新的神经治疗剂的候选者的潜力 (Saxena et al., 2022)。

未来方向

属性

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O2/c1-3-9-25-12-17(19(26)16-10-13(2)7-8-18(16)25)21-23-20(24-27-21)14-5-4-6-15(22)11-14/h4-8,10-12H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXCSCFDXREDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

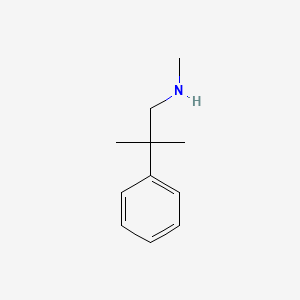

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)

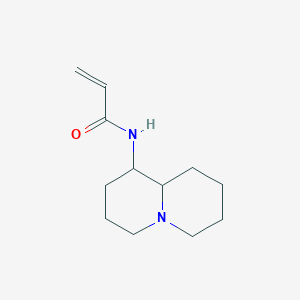

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)

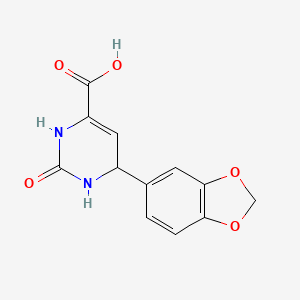

![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)

![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)

![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)